(2S)-1-[(tert-Butoxy)carbonyl]-2-methylazetidine-2-carboxylic acid
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Overview
Description
(2S)-1-[(tert-Butoxy)carbonyl]-2-methylazetidine-2-carboxylic acid is a chiral compound with significant applications in organic synthesis. The presence of the tert-butoxycarbonyl group makes it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-1-[(tert-Butoxy)carbonyl]-2-methylazetidine-2-carboxylic acid typically involves the protection of the amino group using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group. The protected amino acid is then subjected to cyclization to form the azetidine ring.
Industrial Production Methods
Industrial production of this compound often employs flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-1-[(tert-Butoxy)carbonyl]-2-methylazetidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted azetidines, amines, and oxo derivatives, which are valuable intermediates in the synthesis of complex organic molecules.
Scientific Research Applications
(2S)-1-[(tert-Butoxy)carbonyl]-2-methylazetidine-2-carboxylic acid is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of chiral compounds and complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a key intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.
Industry: The compound is used in the production of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of (2S)-1-[(tert-Butoxy)carbonyl]-2-methylazetidine-2-carboxylic acid involves its role as a protecting group for amino acids. The tert-butoxycarbonyl group prevents unwanted side reactions during chemical synthesis by temporarily masking the amino group. This allows for selective reactions to occur at other functional groups. The Boc group can be removed under acidic conditions, revealing the free amino group for further reactions.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-(tert-butoxy)-4-{[(tert-butoxy)carbonyl]amino}butanoic acid
- tert-butanesulfinamide
Uniqueness
(2S)-1-[(tert-Butoxy)carbonyl]-2-methylazetidine-2-carboxylic acid is unique due to its specific structure, which combines the azetidine ring with the tert-butoxycarbonyl protecting group. This combination provides both steric hindrance and chemical stability, making it particularly useful in the synthesis of chiral compounds and complex organic molecules.
Properties
IUPAC Name |
(2S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-9(2,3)15-8(14)11-6-5-10(11,4)7(12)13/h5-6H2,1-4H3,(H,12,13)/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFEGSFBKYUXELG-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN1C(=O)OC(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCN1C(=O)OC(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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